molecular formula C10H10N2O2 B1532669 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile CAS No. 1251251-92-9

1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile

Cat. No. B1532669
CAS RN: 1251251-92-9
M. Wt: 190.2 g/mol
InChI Key: SZSNKEUHKRCKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CAS number 1251251-92-9, is used for scientific research . It has a molecular weight of 190.20 and a molecular formula of C10H10N2O2 .

Scientific Research Applications

Progesterone Receptor Modulators

Research by Fensome et al. (2008) explored the use of derivatives of 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile in the development of progesterone receptor (PR) modulators. These modulators have potential applications in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. The study highlighted the importance of structural changes in controlling the functional response of these compounds (Fensome et al., 2008).

Experimental Antiulcer Drugs

Bell et al. (1977) investigated transformations of cyclopenta[c]pyrroles, which are structurally related to 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile. Their work contributed to the understanding of the chemistry underlying potential antiulcer drugs (Bell et al., 1977).

Electrochemical Polymerization

Carbas et al. (2014) conducted research on the electrochemical polymerization of compounds related to 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile. They synthesized new monomers and investigated their electropolymerization, revealing applications in electrochromic devices (Carbas et al., 2014).

Electrochemical Conversions

Kadysh et al. (1992) studied the electrochemical conversions of derivatives of 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile. This research provides insights into the electrochemical properties of these compounds, which could have implications for their use in various electrochemical applications (Kadysh et al., 1992).

Synthesis of Novel Compounds

Maity and Pramanik (2013) reported the synthesis of fused pyrrole derivatives, related to 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile, through a process involving domino condensation. These compounds have potential applications in the field of organic chemistry and materials science (Maity & Pramanik, 2013).

properties

IUPAC Name

1-(2,5-dioxopyrrol-1-yl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-7-10(5-1-2-6-10)12-8(13)3-4-9(12)14/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSNKEUHKRCKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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